Doxefazepam
Doxefazepam
Doxefazepam is a benzodiazepine.
Doxefazepam (marketed under brand name Doxans) is a benzodiazepine derivative drug developed by Schiapparelli in the 1970s. It possesses anxiolytic, anticonvulsant, sedative and skeletal muscle relaxant properties. It is used therapeutically as a hypnotic. According to Babbini and colleagues in 1975, this derivative of flurazepam was between 2 and 4 times more potent than the latter while at the same time being half as toxic in laboratory animals.
Doxefazepam (marketed under brand name Doxans) is a benzodiazepine derivative drug developed by Schiapparelli in the 1970s. It possesses anxiolytic, anticonvulsant, sedative and skeletal muscle relaxant properties. It is used therapeutically as a hypnotic. According to Babbini and colleagues in 1975, this derivative of flurazepam was between 2 and 4 times more potent than the latter while at the same time being half as toxic in laboratory animals.
Brand Name:
Vulcanchem
CAS No.:
40762-15-0
VCID:
VC0007206
InChI:
InChI=1S/C17H14ClFN2O3/c18-10-5-6-14-12(9-10)15(11-3-1-2-4-13(11)19)20-16(23)17(24)21(14)7-8-22/h1-6,9,16,22-23H,7-8H2
SMILES:
C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCO)O)F
Molecular Formula:
C17H14ClFN2O3
Molecular Weight:
348.8 g/mol
Doxefazepam
CAS No.: 40762-15-0
Cat. No.: VC0007206
Molecular Formula: C17H14ClFN2O3
Molecular Weight: 348.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Doxefazepam is a benzodiazepine. Doxefazepam (marketed under brand name Doxans) is a benzodiazepine derivative drug developed by Schiapparelli in the 1970s. It possesses anxiolytic, anticonvulsant, sedative and skeletal muscle relaxant properties. It is used therapeutically as a hypnotic. According to Babbini and colleagues in 1975, this derivative of flurazepam was between 2 and 4 times more potent than the latter while at the same time being half as toxic in laboratory animals. |
|---|---|
| CAS No. | 40762-15-0 |
| Molecular Formula | C17H14ClFN2O3 |
| Molecular Weight | 348.8 g/mol |
| IUPAC Name | 7-chloro-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-3H-1,4-benzodiazepin-2-one |
| Standard InChI | InChI=1S/C17H14ClFN2O3/c18-10-5-6-14-12(9-10)15(11-3-1-2-4-13(11)19)20-16(23)17(24)21(14)7-8-22/h1-6,9,16,22-23H,7-8H2 |
| Standard InChI Key | VOJLELRQLPENHL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCO)O)F |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCO)O)F |
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